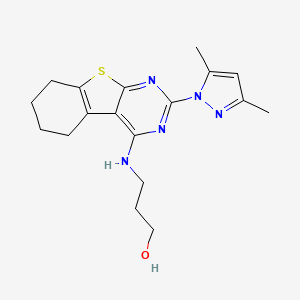

ML005

Description

Properties

CAS No. |

850189-57-0 |

|---|---|

Molecular Formula |

C18H23N5OS |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol |

InChI |

InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21) |

InChI Key |

WEAXENWHNHWGBP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C |

Synonyms |

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin- 4-yl]amino]propan-1-ol; SID-864271 |

Origin of Product |

United States |

Foundational & Exploratory

ML-005 Esterase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-005 is a novel esterase identified through a functional metaproteomics approach from a soil sample.[1][2][3] This enzyme represents a new member of a hitherto uncharacterized family of microbial esterases.[1] As a serine hydrolase, ML-005 exhibits lipolytic activity with a preference for short-chained substrates, classifying it as a carboxylesterase (EC 3.1.1.1).[2] Its stability under various conditions, such as high temperature and a broad pH range, makes it a person of interest for potential biocatalysis applications.[1][2] This technical guide provides a detailed overview of the biochemical and enzymatic properties of ML-005, including its kinetic parameters, substrate specificity, and the experimental protocols used for its characterization.

Biochemical and Enzymatic Properties

ML-005 was heterologously expressed in Escherichia coli for biochemical characterization.[1][2] The enzyme's catalytic triad, essential for its hydrolytic activity, has been identified through homology analysis and confirmed by site-directed mutagenesis to consist of Serine-99, Aspartate-164, and Histidine-191.[1][2]

Substrate Specificity

ML-005 demonstrates a clear preference for short-chain p-nitrophenyl (pNP) esters, with the highest activity observed against p-nitrophenyl butyrate (C4).[1] The hydrolytic activity decreases as the acyl chain length increases.[1]

| Substrate (p-Nitrophenyl Ester) | Relative Activity (%) |

| Butyrate (C4) | 100 |

| Octanoate (C8) | 66.1 |

| Decanoate (C10) | 11 |

| Dodecanoate (C12) | 2 |

| Myristate (C14) | <1 |

| Palmitate (C16) | No detectable activity |

Table 1: Substrate specificity of ML-005 esterase. The activity is shown relative to p-nitrophenyl butyrate.[1]

Kinetic Parameters

The kinetic properties of ML-005 were determined using p-nitrophenyl butyrate as the substrate.

| Parameter | Value |

| Vmax | 59.8 µM/min |

| Km | 137.9 µM |

| kcat | 26 s⁻¹ |

| kcat/Km | 1.88 × 10⁵ M⁻¹s⁻¹ |

Table 2: Michaelis-Menten kinetic parameters for ML-005 esterase with p-nitrophenyl butyrate.[1][2]

Effects of Temperature and pH

ML-005 exhibits a mesophilic to thermophilic temperature preference and is active over a broad pH range.

| Condition | Optimal | Range of High Activity |

| Temperature | 45°C | 50% activity retained at 55°C |

| pH | 8.0 | Active between pH 5 and 12 |

Table 3: Optimal temperature and pH for ML-005 esterase activity.[1][2]

Stability Profile

The enzyme demonstrates significant stability under various conditions.

| Condition | Observation |

| Temperature Stability | Retained over 80% of initial activity after incubation at 50-60°C for 360 minutes. |

| pH Stability | Retained most of its initial activity after incubation between pH 5 and 12. |

| Salt Tolerance | Incubation in 1-5M NaCl solution had a negligible effect on its activity. |

Table 4: Stability of ML-005 esterase under different conditions.[1][2]

Effects of Inhibitors, Metal Ions, and Detergents

The activity of ML-005 is influenced by various chemical agents.

| Agent | Concentration | Effect on Relative Activity |

| Inhibitors | ||

| PMSF | 1 mM | Almost complete inactivation. |

| DTT | 1 mM | No significant effect. |

| EDTA | 1 mM | No significant effect. |

| β-mercaptoethanol | 1 mM | No significant effect. |

| Metal Ions | ||

| Cu²⁺ | 1 mM | Significant reduction in activity. |

| Other metal ions | 1 mM | Negligible effect. |

| Organic Solvents | ||

| Methanol | 10% | Retained 21% of activity. |

| Detergents | ||

| SDS | 1% | Complete inactivation. |

Table 5: Influence of various compounds on the activity of ML-005 esterase.[1][2]

Signaling Pathways

Currently, there is no published information available regarding the direct involvement of ML-005 esterase in any specific cellular signaling pathways. Its discovery through a metaproteomics approach from a soil sample means its endogenous biological context and interactions within a host organism have not yet been elucidated. Future research may explore its potential physiological roles.

Experimental Protocols

Discovery and Identification of ML-005

The discovery of ML-005 involved a functional metaproteomics workflow.

Caption: Workflow for the discovery of ML-005 esterase.

Heterologous Expression and Purification

The gene encoding ML-005 was expressed in E. coli. The protein was then purified for biochemical characterization.

Enzyme Activity Assay

The esterase activity of ML-005 was determined using p-nitrophenyl esters as substrates. The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be quantified spectrophotometrically at 410 nm. The standard assay is performed at the optimal temperature and pH.

Site-Directed Mutagenesis

To confirm the catalytic triad residues (Ser-99, Asp-164, and His-191), each was individually mutated. The resulting mutant proteins were expressed, purified, and their activity was measured. A significant loss of activity in the mutants compared to the wild-type enzyme confirms the essential role of these residues in catalysis.

Catalytic Mechanism

As a serine hydrolase, ML-005 employs a catalytic triad to hydrolyze ester bonds. The mechanism involves a nucleophilic attack by the serine residue on the carbonyl carbon of the substrate, facilitated by the histidine and aspartate residues which act as a charge-relay network.

Caption: Generalized catalytic mechanism of a serine hydrolase like ML-005.

References

ML-005: A Comprehensive Technical Guide to a Novel Metaproteomics-Derived Esterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the ML-005 enzyme, a novel esterase identified through functional metaproteomics. ML-005 belongs to the serine hydrolase superfamily and exhibits a preference for short-chain fatty acid esters. This document details its classification, biochemical properties, kinetic parameters, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and the enzymatic reaction mechanism are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers interested in the potential applications of ML-005 in biocatalysis and as a target for drug development.

Enzyme Classification and Family

ML-005 is classified as an esterase (EC 3.1.1.1), a subclass of the hydrolase enzyme class.[1][2][3] Specifically, it is a serine hydrolase, characterized by a catalytic triad composed of Serine-99, Aspartate-164, and Histidine-191, which are essential for its catalytic activity.[1][2] Homology analysis indicates that ML-005 belongs to a hitherto uncharacterized family of lipolytic enzymes.[2]

Quantitative Data Summary

The biochemical and enzymatic properties of ML-005 have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Substrate Specificity of ML-005

The substrate preference of ML-005 was determined by measuring its hydrolytic activity against various p-nitrophenyl (pNP) esters of different acyl chain lengths. The highest activity was observed with p-nitrophenyl butyrate (C4).[1][2]

| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity (%) | Specific Activity (U/mg) |

| pNP-acetate | C2 | ~80 | Not specified |

| pNP-butyrate | C4 | 100 | 14.1 |

| pNP-octanoate | C8 | 66.1 | Not specified |

| pNP-decanoate | C10 | 11 | Not specified |

| pNP-dodecanoate | C12 | 2 | Not specified |

| pNP-myristate | C14 | < 1 | Not specified |

| pNP-palmitate | C16 | No detectable activity | Not specified |

Table 2: Michaelis-Menten Kinetic Parameters for ML-005

Kinetic parameters were determined using p-nitrophenyl butyrate as the substrate at the optimal pH and temperature.[1][3]

| Parameter | Value | Unit |

| KM | 137.9 | µM |

| Vmax | 59.8 | µM/min |

| kcat | 26 | s-1 |

| kcat/KM | 1.88 x 105 | M-1s-1 |

Table 3: Optimal Reaction Conditions for ML-005

The enzyme exhibits optimal activity under specific pH and temperature conditions.[1][2]

| Parameter | Optimal Value |

| pH | 8.0 |

| Temperature | 45°C |

Table 4: Effect of Inhibitors, Metal Ions, and Solvents on ML-005 Activity

The stability of ML-005 was assessed in the presence of various chemical compounds.

| Compound | Concentration | Effect on Activity |

| Inhibitors | ||

| PMSF | 1 mM | Almost complete inhibition |

| DTT | Not specified | No significant effect |

| EDTA | Not specified | No significant effect |

| β-mercaptoethanol | Not specified | No significant effect |

| Metal Ions | ||

| Cu2+ | 1 mM | ~50% inhibition |

| Other metal ions | 1 mM | Negligible effect |

| Organic Solvents | ||

| Methanol | 10% | Retained 21% activity |

| Detergents | ||

| SDS | 1% | Complete inactivation |

| CHAPS | 1% | Retained 66% activity |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of ML-005.

Heterologous Expression and Purification of ML-005 in E. coli

-

Gene Synthesis and Cloning : The gene encoding ML-005 is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for purification.

-

Transformation : The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth : A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking. The overnight culture is then used to inoculate 1 L of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction : Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 5 hours at 37°C with shaking.

-

Cell Lysis : Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.

-

Purification : The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant containing the His-tagged ML-005 is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialysis and Storage : The eluted fractions containing pure ML-005 are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove imidazole. The purified protein concentration is determined using a Bradford assay, and the protein is stored at -80°C.

Esterase Activity Assay using p-Nitrophenyl Esters

-

Substrate Preparation : Prepare stock solutions of various p-nitrophenyl esters (e.g., pNP-acetate, pNP-butyrate, etc.) in a suitable organic solvent like dimethyl sulfoxide (DMSO).

-

Reaction Mixture : The standard reaction mixture (1 mL total volume) contains 50 mM Tris-HCl buffer (pH 8.0), the desired concentration of the p-nitrophenyl ester substrate, and the purified ML-005 enzyme.

-

Assay Procedure : The reaction is initiated by adding the enzyme to the reaction mixture. The mixture is incubated at 45°C.

-

Measurement : The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

-

Calculation of Activity : The enzyme activity is calculated using the molar extinction coefficient of p-nitrophenol. One unit of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions. A no-enzyme control is included to account for spontaneous substrate hydrolysis.

Site-Directed Mutagenesis of the Catalytic Triad

-

Primer Design : Design mutagenic primers that introduce a desired amino acid substitution (e.g., Alanine) at the target catalytic site residues (Ser-99, Asp-164, His-191). The primers should be 25-45 bases in length with the mutation in the center.

-

PCR Amplification : Perform a PCR reaction using the ML-005 expression plasmid as a template and the mutagenic primers. A high-fidelity DNA polymerase is used to minimize secondary mutations.

-

Template Digestion : The PCR product is treated with DpnI endonuclease to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

Transformation : The DpnI-treated plasmid is transformed into competent E. coli cells.

-

Screening and Sequencing : Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

-

Protein Expression and Activity Assay : The mutated protein is expressed and purified as described in section 3.1. The esterase activity of the mutant protein is then measured as described in section 3.2 to confirm the role of the mutated residue in catalysis.

Visualizations

Experimental Workflow for ML-005 Characterization

The following diagram illustrates the overall workflow for the heterologous expression, purification, and characterization of the ML-005 enzyme.

Caption: Workflow for ML-005 characterization.

Enzymatic Reaction and Influencing Factors

This diagram depicts the enzymatic hydrolysis of a p-nitrophenyl ester by ML-005 and highlights the key factors that influence its catalytic activity.

Caption: ML-005 enzymatic reaction and influencing factors.

References

- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]

An In-depth Technical Guide to the ML-005 Enzyme: Discovery, Origin, and Biochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel esterase, ML-005. The document details its discovery through a functional metaproteomics approach, its biochemical properties, and the experimental protocols utilized for its characterization. All quantitative data has been summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Discovery and Origin

The ML-005 enzyme is a novel lipolytic enzyme that was identified using a functional metaproteomics approach.[1][2][3][4] This method allows for the discovery of enzymes from uncultured microorganisms, providing access to a broader range of biocatalytic diversity. The gene encoding ML-005 was isolated and subsequently expressed heterologously in Escherichia coli for biochemical characterization.[1][2][4] Homology analysis and site-directed mutagenesis identified the catalytic triad of the enzyme to be Ser-99, Asp-164, and His-191.[1][2][4]

The overall workflow for the discovery and characterization of ML-005 is depicted below.

Biochemical and Enzymatic Properties

ML-005 is classified as an esterase, demonstrating a preference for short-chained substrates.[1][2][4] Its optimal activity is observed at a pH of 8.0 and a temperature of 45°C.[1][2] The enzyme also exhibits considerable temperature, pH, and salt tolerance, retaining over 80% of its initial activity after 360 minutes at 50-60°C.[1][2]

The substrate specificity of ML-005 was determined using various chain-lengths of p-nitrophenyl (pNP) esters. The highest hydrolytic activity was observed with p-nitrophenyl butyrate (C4).

| Substrate (pNP-ester) | Relative Activity (%) |

| Butyrate (C4) | 100 |

| Octonoate (C8) | 66.1 |

| Decanoate (C10) | 11 |

| Dodecanoate (C12) | 2 |

| Myristate (C14) | <1 |

| Palmitate (C16) | Not Detectable |

Table 1: Substrate Specificity of ML-005.[2]

The kinetic parameters of ML-005 were determined using pNP-butyrate as the substrate at the optimal conditions of pH 8.0 and 45°C.[2]

| Parameter | Value |

| Vmax | 59.8 µM/min |

| Km | 137.9 µM |

| kcat | 26 s⁻¹ |

| kcat/Km | 1.88 × 10⁵ M⁻¹ s⁻¹ |

Table 2: Michaelis-Menten Kinetic Parameters of ML-005.[1][2][5][6][7]

The activity of ML-005 is influenced by various chemical compounds. The addition of Phenylmethylsulfonyl fluoride (PMSF) resulted in almost complete inactivation, which is consistent with ML-005 being a serine hydrolase.[1][2] Among metal ions tested, Cu²⁺ significantly reduced its relative activity.[1][2] Organic solvents generally have an inhibitory effect, although the enzyme retains some activity in the presence of 10% methanol.[1][2] Of the detergents tested, Sodium dodecyl sulfate (SDS) had the most pronounced inhibitory effect, leading to complete inactivation.[1][2]

| Compound | Concentration | Effect on Activity |

| PMSF | 1 mM | Almost complete inhibition |

| DTT | - | No significant effect |

| EDTA | - | No significant effect |

| ß-mercaptoethanol | - | No significant effect |

| Cu²⁺ | 1 mM | Significant reduction |

| Methanol | 10% | Retained 21% activity |

| SDS | 1% (w/v) | Complete inactivation |

Table 3: Effect of Various Compounds on ML-005 Activity.[1][2][5][7]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the characterization of ML-005.

The gene encoding ML-005 was cloned into an expression vector and transformed into E. coli. The protein was then expressed and purified for subsequent biochemical assays.

The lipolytic activity of purified ML-005 was determined spectrophotometrically.

-

Reaction Mixture: A solution containing 38.3 nM of purified ML-005 in 50 mM sodium phosphate buffer (pH 8.0) was prepared.[4]

-

Substrate: p-nitrophenyl (pNP) esters of varying chain lengths were used as substrates.

-

Initiation: The hydrolysis reaction was initiated by adding 50 µM of the substrate to the reaction mixture.[4] The total reaction volume was 2000 µl.[4]

-

Detection: The release of p-nitrophenol was measured spectrophotometrically at 405 nm.[4]

-

Control: A control reaction without the enzyme was performed to account for any non-enzymatic hydrolysis.

-

Temperature Optimum: The enzyme activity was measured at various temperatures ranging from 20 to 60°C at a constant pH of 8.0 to determine the optimal temperature.[2]

-

pH Optimum: The enzyme activity was measured across a broad pH range (pH 5-12) at a constant temperature of 45°C to determine the optimal pH.[2]

-

Thermostability: The enzyme was incubated at temperatures ranging from 50-60°C for 360 minutes, and the residual activity was measured periodically.[1][2]

-

pH Stability: The enzyme was incubated in buffers of varying pH (5-12) for a set period, and the remaining activity was determined at optimal conditions.[1][2]

-

Salt Tolerance: The enzyme was incubated in NaCl solutions of varying concentrations (1-5M), and the effect on its activity was measured.[1][2][5]

Michaelis-Menten kinetics were determined by measuring the initial reaction velocities at various concentrations of the preferred substrate, pNP-butyrate, while keeping the enzyme concentration constant. The data were then fitted to the Michaelis-Menten equation to determine Vmax and Km.

The influence of metal ions, inhibitors, detergents, and organic solvents on ML-005 activity was assessed by pre-incubating the enzyme with these compounds at specified concentrations before adding the substrate and measuring the residual activity.[2] A control reaction without any added compound was used as a reference for 100% activity.[2]

References

- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]

- 5. Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]

Unveiling the Catalytic Machinery of ML-005: A Technical Guide to a Novel Metaproteomics-Derived Esterase

For Immediate Release

This technical guide provides an in-depth analysis of ML-005, a novel lipolytic enzyme identified through a functional metaproteomics approach.[1] Contrary to implications of a therapeutic agent, ML-005 is characterized as an esterase with potential applications in biocatalysis. This document details its biochemical properties, kinetic parameters, and the intricacies of its catalytic mechanism, offering valuable insights for researchers, scientists, and professionals in enzyme technology and drug development.

Quantitative Data Summary

The biochemical and enzymatic properties of ML-005 have been extensively characterized, revealing its substrate preference, kinetic efficiency, and operational optima.[1][2]

Table 1: Substrate Specificity of ML-005

| Substrate (p-Nitrophenyl Esters) | Carbon Chain Length | Relative Activity (%) | Specific Activity (U mg⁻¹) |

| p-Nitrophenyl butyrate | C4 | 100 | 14.1 |

| p-Nitrophenyl octanoate | C8 | 66.1 | - |

| p-Nitrophenyl decanoate | C10 | 11 | - |

| p-Nitrophenyl dodecanoate | C12 | 2 | - |

| p-Nitrophenyl myristate | C14 | <1 | - |

| p-Nitrophenyl palmitate | C16 | No detectable activity | - |

Data sourced from Frontiers in Microbiology.[1]

Table 2: Kinetic Parameters of ML-005

| Parameter | Value | Substrate |

| Vmax | 59.8 µM/min | p-Nitrophenyl butyrate |

| Km | 137.9 µM | p-Nitrophenyl butyrate |

| kcat | 26 s⁻¹ | p-Nitrophenyl butyrate |

| kcat/Km | 1.88 x 10⁵ M⁻¹ s⁻¹ | p-Nitrophenyl butyrate |

Data sourced from Frontiers in Microbiology.[1]

Table 3: Physicochemical Properties and Stability of ML-005

| Parameter | Optimal Value/Condition | Details |

| Molecular Weight | ~24.6 kDa (predicted), ~23.4 kDa (observed post-purification) | The recombinant protein has a theoretical mass of 25.6 kDa with a C-terminal His₆-tag.[1][2] |

| Optimal pH | 8.0 | Active over a broad pH range (5-12).[1] |

| Optimal Temperature | 45°C | Retains over 80% activity after 360 min at 50-60°C.[1] |

| Salt Tolerance | High | Negligible effect on activity in 1-5M NaCl solution.[1] |

| Effect of Additives | - | No significant effect: DTT, EDTA, β-mercaptoethanol. Inhibition: PMSF (almost complete inactivation), Cu²⁺ (significant reduction), organic solvents (e.g., 21% activity retained in 10% methanol), SDS (complete inactivation).[1] |

Data sourced from Frontiers in Microbiology.[1]

Experimental Protocols

The discovery and characterization of ML-005 involved a combination of functional metaproteomics and standard biochemical assays.

Functional Metaproteomics for Enzyme Discovery

The initial identification of ML-005 was achieved through a functional metaproteomics workflow.[3][4] This technique allows for the discovery of novel enzymes from environmental samples without the need for cultivation.

-

Sample Collection and Metaproteome Extraction: A metaproteome is extracted from an environmental sample (e.g., soil, hot springs).

-

Two-Dimensional (2D) Gel Electrophoresis: The complex protein mixture of the metaproteome is separated by 2D gel electrophoresis.

-

In-gel Zymography: The gel is incubated with a fluorogenic substrate (e.g., a substrate for esterases) to visualize catalytically active proteins directly in the gel.

-

Mass Spectrometry: The protein spots exhibiting the desired activity are excised from the gel, digested, and analyzed by mass spectrometry to determine their amino acid sequence.

-

Gene Identification and Cloning: The peptide sequences are used to identify the corresponding gene from a metagenomic library of the same environmental sample. The identified gene is then synthesized and cloned into an expression vector.

-

Heterologous Expression and Purification: The cloned gene is expressed in a suitable host, such as E. coli, and the recombinant protein is purified for further characterization.

Enzyme Activity Assay

The lipolytic activity of purified ML-005 was quantified spectrophotometrically using p-nitrophenyl (pNP) esters as substrates.[1][5][6][7][8]

-

Reaction Mixture Preparation: A standard reaction mixture is prepared containing 50 mM sodium phosphate buffer (pH 8.0) and a specific concentration of the purified ML-005 enzyme (e.g., 38.3 nM).

-

Substrate Addition: The reaction is initiated by adding a p-nitrophenyl ester substrate (e.g., 50 µM p-nitrophenyl butyrate). The total reaction volume is typically 2 ml.

-

Spectrophotometric Measurement: The hydrolysis of the pNP-ester releases p-nitrophenol, a yellow-colored product. The increase in absorbance is monitored at 405 nm over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. A no-enzyme control is run to account for spontaneous substrate hydrolysis. The enzyme activity is calculated using the Beer-Lambert law, with the extinction coefficient of p-nitrophenol. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Catalytic Mechanism

ML-005 is a serine hydrolase that employs a catalytic triad composed of Serine-99, Histidine-191, and Aspartate-164 to hydrolyze ester bonds.[1] This catalytic triad forms a charge-relay network that activates the serine residue for a nucleophilic attack on the substrate.[9][10][11][12]

References

- 1. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]

- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional metaproteomics for enzyme discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. micon.ruhr-uni-bochum.de [micon.ruhr-uni-bochum.de]

- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. static.igem.org [static.igem.org]

- 9. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic triad - Wikipedia [en.wikipedia.org]

- 12. CHEM 440 - Cataytic triad [guweb2.gonzaga.edu]

An In-depth Technical Guide to the Catalytic Triad of ML-005 Esterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic triad of the novel metaproteomics-derived esterase, ML-005. The document details the key amino acid residues responsible for its catalytic activity, presents its kinetic parameters, and outlines the experimental protocols used for its characterization. This information is intended to serve as a valuable resource for researchers in enzymology, protein engineering, and drug development.

Introduction to ML-005 Esterase

ML-005 is a novel lipolytic enzyme identified through a functional metaproteomics approach.[1] It is classified as an esterase due to its preference for hydrolyzing short-chain p-nitrophenyl (pNP) esters, with optimal activity observed with p-nitrophenyl butyrate (pNP-C4). The enzyme was heterologously expressed in Escherichia coli for biochemical characterization.[1] ML-005 exhibits optimal activity at a pH of 8.0 and a temperature of 45°C.[1][2] It demonstrates notable stability over a broad pH range (5-12) and at temperatures up to 60°C, as well as high salt tolerance.[1]

The Catalytic Triad of ML-005

The catalytic activity of ML-005 is dependent on a canonical Ser-Asp-His catalytic triad, a hallmark of many serine hydrolases.[1][2] Through homology analysis and confirmed by site-directed mutagenesis, the specific residues constituting the catalytic triad of ML-005 have been identified as:

-

Serine-99 (Ser99): The nucleophilic residue that directly attacks the substrate.

-

Aspartate-164 (Asp164): Orients and stabilizes the histidine residue.

-

Histidine-191 (His191): Acts as a general acid-base catalyst, accepting a proton from serine and donating it to the leaving group.

These three residues are spatially located in close proximity within the enzyme's active site, forming a charge-relay network essential for catalysis. The presence of a conserved pentapeptide motif, Ala-His-Ser-Leu-Gly (residues 97-101), which includes the nucleophilic serine, further supports its classification within the lipolytic enzyme family.

Catalytic Mechanism

The catalytic triad of ML-005 facilitates the hydrolysis of ester bonds through a two-step mechanism characteristic of serine proteases.

Caption: General mechanism of a serine esterase catalytic triad.

Quantitative Data

The enzymatic activity and substrate affinity of ML-005 have been quantitatively characterized. The following tables summarize the kinetic parameters and substrate specificity of the enzyme.

Table 1: Michaelis-Menten Kinetic Parameters for ML-005 Esterase with p-Nitrophenyl Butyrate

| Parameter | Value |

| Vmax | 59.8 µM/min |

| Km | 137.9 µM |

| kcat | 26 s⁻¹ |

| kcat/Km | 1.88 x 10⁵ M⁻¹s⁻¹ |

Data obtained from assays performed at pH 8.0 and 45°C.[3][4]

Table 2: Substrate Specificity of ML-005 Esterase

| Substrate (p-Nitrophenyl Ester) | Relative Activity (%) |

| Butyrate (C4) | 100 |

| Octanoate (C8) | 66.1 |

| Decanoate (C10) | 11 |

| Dodecanoate (C12) | 2 |

| Myristate (C14) | < 1 |

| Palmitate (C16) | Not Detectable |

Relative activity is compared to the preferred substrate, p-nitrophenyl butyrate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the ML-005 esterase.

Enzyme Activity Assay

This protocol describes the spectrophotometric determination of ML-005 esterase activity using p-nitrophenyl esters as substrates. The hydrolysis of the pNP-ester releases p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 405 nm.

Materials:

-

Purified ML-005 esterase

-

50 mM Sodium Phosphate buffer, pH 8.0

-

p-Nitrophenyl butyrate (or other pNP-esters) stock solution (in a suitable organic solvent like DMSO or ethanol)

-

Spectrophotometer capable of reading at 405 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 8.0). The final reaction volume used for ML-005 characterization was 2000 µl.

-

Enzyme Addition: Add a known concentration of purified ML-005 enzyme to the reaction mixture. For the characterization of ML-005, a final concentration of 38.3 nM was used.

-

Pre-incubation: Pre-incubate the enzyme-buffer mixture at the desired temperature (e.g., the optimal temperature of 45°C for ML-005) for a short period to ensure temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the p-nitrophenyl ester substrate to the reaction mixture. A final substrate concentration of 50 µM was used for standard assays of ML-005.

-

Spectrophotometric Measurement: Immediately after substrate addition, continuously monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitrophenol at pH 8.0 is required for converting the rate of change in absorbance to the rate of product formation (µM/min).

-

Control: A blank reaction containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

Identification of Catalytic Triad by Site-Directed Mutagenesis

This protocol outlines the workflow for identifying the catalytic triad residues of ML-005 through site-directed mutagenesis, followed by an assessment of the enzymatic activity of the resulting mutants.

Caption: Experimental workflow for catalytic triad identification.

Procedure:

-

Homology Modeling and Residue Prediction:

-

Perform a homology search for the ML-005 amino acid sequence to identify related enzymes with known structures and catalytic residues.

-

Use a protein structure prediction server (e.g., Phyre2, as was done for ML-005) to generate a 3D model of ML-005 and identify putative catalytic triad residues based on their spatial proximity in the active site.

-

-

Site-Directed Mutagenesis:

-

Design primers containing the desired mutations to replace the codons for the putative catalytic residues (Ser99, Asp164, His191) with a non-catalytic amino acid, typically alanine.

-

Use a commercially available site-directed mutagenesis kit to perform PCR using the expression plasmid containing the wild-type ML-005 gene as a template.

-

Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transform the resulting mutated plasmids into a suitable E. coli strain.

-

-

Mutant Verification:

-

Isolate plasmid DNA from several transformed colonies.

-

Verify the presence of the desired mutations and the absence of any other mutations by DNA sequencing.

-

-

Protein Expression and Purification:

-

Express the mutant ML-005 proteins in E. coli.

-

Purify the mutant proteins using the same protocol as for the wild-type enzyme.

-

-

Enzyme Activity Assay of Mutants:

-

Perform the enzyme activity assay as described in section 4.1 for each of the purified mutant proteins.

-

Compare the enzymatic activity of the mutants to that of the wild-type ML-005. A significant loss of activity in a mutant indicates that the mutated residue is critical for catalysis. For ML-005, mutagenesis of Ser99, Asp164, and His191 resulted in a virtually complete loss of activity.

-

Conclusion

The identification and characterization of the Ser99-Asp164-His191 catalytic triad are fundamental to understanding the enzymatic function of ML-005 esterase. The quantitative data on its kinetic properties and substrate preferences provide a solid baseline for its potential applications in biocatalysis and for the rational design of inhibitors. The detailed experimental protocols presented herein offer a practical guide for researchers seeking to study ML-005 or other novel esterases. This comprehensive understanding of the ML-005 catalytic core is crucial for future protein engineering efforts aimed at modifying its stability, substrate specificity, or catalytic efficiency for various industrial and pharmaceutical purposes.

References

- 1. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 3. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Technical Guide: Substrate Specificity of the Novel Esterase ML-005

This document provides a comprehensive technical overview of the enzymatic properties and substrate specificity of ML-005, a novel esterase identified through functional metaproteomics.[1][2] The information is intended for researchers, scientists, and professionals in drug development and biotechnology who are interested in the characterization and application of lipolytic enzymes.

Introduction to ML-005

ML-005 is a lipolytic enzyme classified as a carboxylesterase (EC 3.1.1.1).[1] It was discovered via a functional metaproteomics approach and subsequently expressed heterologously in E. coli for detailed biochemical characterization.[1][3] Like other lipolytic enzymes, ML-005 catalyzes the cleavage of carboxyl esters.[1] Structural and mutagenesis studies have identified the catalytic triad essential for its enzymatic activity to be composed of Serine-99, Aspartic Acid-164, and Histidine-191.[1][2] The enzyme exhibits optimal activity under neutral to alkaline conditions (pH 8.0) and at a temperature of 45°C.[1]

Substrate Specificity and Kinetic Profile

The substrate specificity of ML-005 was evaluated using a panel of p-nitrophenyl (pNP) esters with varying acyl chain lengths. The enzyme demonstrates a distinct preference for short-chain substrates.

ML-005's activity is highest with p-nitrophenyl butyrate (C4), which is considered its preferred substrate. The relative activity decreases significantly as the acyl chain length increases, indicating a well-defined substrate-binding pocket optimized for shorter fatty acid esters.[1][2]

| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity (%) |

| p-Nitrophenyl butyrate | C4 | 100 |

| p-Nitrophenyl octanoate | C8 | ~66 |

| Longer-chain pNP esters | >C8 | Significantly Reduced |

| Table 1: Relative activity of ML-005 with p-nitrophenyl esters of varying acyl chain lengths.[1][2] |

The kinetic parameters of ML-005 were determined using its preferred substrate, p-nitrophenyl butyrate, under optimal assay conditions (pH 8.0, 45°C).[1][3]

| Parameter | Value | Unit |

| Vmax (Maximum Velocity) | 59.8 | µM/min |

| Km (Michaelis Constant) | 137.9 | µM |

| kcat (Turnover Number) | 26 | s-1 |

| kcat/Km (Catalytic Efficiency) | 1.88 x 105 | M-1s-1 |

| Table 2: Michaelis-Menten kinetic parameters for ML-005 with p-nitrophenyl butyrate as the substrate.[1][3] |

Experimental Protocols and Workflows

The characterization of ML-005 involved standard biochemical assays to determine its activity and substrate preference.

The overall process for characterizing the ML-005 enzyme is depicted below. This workflow begins with the expression and purification of the enzyme, followed by activity screening and detailed kinetic analysis.

This protocol describes a continuous spectrophotometric assay for measuring the esterase activity of ML-005 using p-nitrophenyl esters. The cleavage of the pNP-ester by the enzyme releases p-nitrophenolate, which can be monitored by measuring the absorbance increase at 405-410 nm.

1. Reagents and Buffers:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0.

- Enzyme Stock Solution: Purified ML-005 diluted to a working concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.

- Substrate Stock Solution: 100 mM p-nitrophenyl butyrate (or other pNP-ester) in DMSO or ethanol.

2. Assay Procedure:

- Prepare substrate working solutions by diluting the stock solution in the Assay Buffer to various final concentrations (e.g., for kinetics: 10 µM to 500 µM).

- Set up the reaction in a 96-well microplate or a cuvette. For a 200 µL final reaction volume:

- 180 µL of substrate working solution.

- Pre-incubate at 45°C for 5 minutes.

- Initiate the reaction by adding 20 µL of the enzyme working solution.

- Immediately place the plate/cuvette in a spectrophotometer pre-heated to 45°C.

- Monitor the increase in absorbance at 410 nm continuously for 5-10 minutes, taking readings every 30 seconds.

3. Data Analysis:

- Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

- Convert the rate (ΔAbs/min) to concentration/min (µM/min) using the Beer-Lambert law (A = εcl), with the molar extinction coefficient (ε) of p-nitrophenolate at pH 8.0.

- For kinetic analysis, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

Logical Relationships in Catalysis

The catalytic activity of ML-005 is dependent on its structural integrity, specifically the spatial arrangement of its catalytic triad residues. The mutation of any of these key residues results in a near-complete loss of function.

References

Biochemical Characterization of ML-005: A Technical Guide

This guide provides an in-depth overview of the biochemical properties of ML-005, a novel esterase identified through functional metaproteomics. The information is intended for researchers, scientists, and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the catalytic activity and stability of this enzyme.

Executive Summary

ML-005 is a newly discovered lipolytic enzyme that has been successfully expressed in Escherichia coli and subjected to comprehensive biochemical characterization. It exhibits a preference for short-chained substrates, classifying it as an esterase. The enzyme demonstrates robust activity and stability across a range of environmental conditions, making it a person of interest for various industrial and biotechnological applications. This document summarizes its key enzymatic parameters, stability profile, and the experimental methodologies used for its characterization.

Enzymatic Activity and Substrate Specificity

ML-005 displays catalytic activity towards p-nitrophenyl (pNP) esters, with a marked preference for short-chain fatty acid esters. The highest activity is observed with p-nitrophenyl-butyrate, establishing this as the preferred substrate for this enzyme.[1]

Catalytic Triad

Through homology analysis and site-directed mutagenesis, the catalytic triad of ML-005, essential for its hydrolytic activity, has been identified as:

-

Serine-99 (Ser-99)

-

Aspartic acid-164 (Asp-164)

-

Histidine-191 (His-191)[1]

Quantitative Enzymatic Parameters

The kinetic properties of ML-005 were determined using p-nitrophenyl-butyrate as the substrate. The enzyme follows Michaelis-Menten kinetics.[2] The key kinetic parameters are summarized in the table below.

| Parameter | Value | Unit |

| Vmax | 59.8 | µM/min |

| Km | 137.9 | µM |

| kcat | 26 | s⁻¹ |

| kcat/Km | 1.88 x 10⁵ | M⁻¹s⁻¹ |

| Table 1: Michaelis-Menten kinetic parameters for ML-005 with pNP-butyrate.[1][2] |

Physicochemical Properties and Stability

The optimal conditions for ML-005 activity and its stability under various stressors have been extensively investigated.

Optimal pH and Temperature

ML-005 exhibits its highest catalytic activity under specific pH and temperature conditions:

Stability Profile

The enzyme demonstrates significant stability over a wide range of conditions, as detailed in the following tables.

| Condition | Relative Activity (%) |

| Temperature | |

| 20-60°C (after 360 min) | >80% |

| pH | |

| pH 5-12 | Most initial activity retained |

| pH 4 | ~50% |

| pH 13 | Almost complete deactivation |

| Salt Concentration (NaCl) | |

| 1-5M | Negligible effect |

| Table 2: Temperature, pH, and salt stability of ML-005.[1][2] |

Effects of Inhibitors, Metal Ions, and Solvents

The activity of ML-005 is influenced by various chemical agents.

| Agent | Concentration | Effect on Relative Activity |

| Inhibitors | ||

| PMSF | 1 mM | Almost complete inhibition[2][3] |

| DTT | Not specified | No significant effect[1] |

| EDTA | Not specified | No significant effect[1] |

| β-mercaptoethanol | Not specified | No significant effect[1] |

| Metal Ions | ||

| Cu²⁺ | 1 mM | ~50% inhibition[3] |

| Other metal ions | 1 mM | Negligible effect[3] |

| Organic Solvents | ||

| Methanol | 10% | Retained 21% of activity[1] |

| Other organic solvents | Not specified | General inhibitory effect[2][3] |

| Detergents | ||

| SDS | 1% | Complete inactivation[1][2] |

| CHAPS | 1% | Retained 66% of activity[2] |

| Table 3: Effects of various compounds on ML-005 activity. |

Experimental Protocols

The following sections detail the methodologies employed for the biochemical characterization of ML-005.

Heterologous Expression and Purification

The gene encoding ML-005 was expressed in Escherichia coli. The protein was then purified to homogeneity for subsequent biochemical assays.

Enzyme Activity Assay

The esterase activity of ML-005 was determined spectrophotometrically using p-nitrophenyl-butyrate as the substrate. The assay measures the release of p-nitrophenol at a specific wavelength.

Determination of Optimal pH and Temperature

To determine the optimal pH, the enzyme activity was measured in a series of buffers with varying pH values (ranging from pH 5 to 12).[1] The optimal temperature was identified by assaying the enzyme's activity at different temperatures (ranging from 20 to 60°C).[2]

Stability Studies

-

Temperature Stability: The enzyme was incubated at various temperatures for a defined period (360 minutes), and the residual activity was measured.[1]

-

pH Stability: ML-005 was incubated in buffers of different pH values, and its remaining activity was subsequently assayed under optimal conditions.[1]

-

Salt Tolerance: The enzyme was incubated in solutions with increasing concentrations of NaCl (1-5M), and its activity was measured.[1]

Inhibition and Chemical Effects Studies

The effect of various compounds on ML-005 activity was assessed by pre-incubating the enzyme with the respective inhibitor, metal ion, organic solvent, or detergent before adding the substrate and measuring the residual activity.

Visualizations

Experimental Workflow for ML-005 Characterization

Caption: Workflow for the biochemical characterization of ML-005.

Catalytic Mechanism of a Serine Hydrolase

Caption: Generalized mechanism for a serine hydrolase like ML-005.

References

Optimal Biochemical Parameters for ML-005 Esterase Activity: A Technical Overview

For Immediate Release

Bochum, Germany – Researchers have identified the optimal pH and temperature conditions for the enzymatic activity of ML-005, a novel esterase identified through functional metaproteomics. This technical guide provides an in-depth summary of these findings for researchers, scientists, and professionals in drug development. The optimal activity of ML-005 was observed at a pH of 8 and a temperature of 45°C[1].

Quantitative Analysis of ML-005 Activity

The enzymatic activity of ML-005 is significantly influenced by pH and temperature. The following table summarizes the optimal conditions for ML-005, highlighting its tolerance and stability under various environmental states.

| Parameter | Optimal Value/Range | Key Observations |

| pH | 8 | The enzyme exhibits tolerance over a broad pH range of 5-12, retaining most of its initial activity. At pH 4, approximately 50% of its activity is retained, while pH 13 leads to almost complete deactivation[2][3][4]. |

| Temperature | 45°C | ML-005 demonstrates temperature tolerance from 20°C to 60°C. After incubation at 50-60°C for 360 minutes, the residual relative activity remained above 80% of its initial activity[1][2][3][4]. |

| Salt Concentration | Tolerant up to 5M NaCl | Incubation in NaCl solutions ranging from 1M to 5M had a negligible effect on the enzyme's activity. After 7 days of incubation in a near-saturated 5M NaCl solution, ML-005 retained most of its activity[1][2][3][4]. |

Experimental Protocols

The determination of optimal pH and temperature for ML-005 activity involved the following detailed methodologies:

Standard Esterase Activity Assay

The lipolytic activity of ML-005 was quantified using a spectrophotometric assay with p-nitrophenyl-butyrate (pNPB) as the substrate. The reaction mixture contained 50 mM Tris-HCl buffer (pH 8.0), 10% (v/v) glycerol, 0.2 mM pNPB, and the purified ML-005 enzyme. The release of p-nitrophenol was monitored by measuring the absorbance at 405 nm.

Determination of Optimal pH

To determine the optimal pH, the standard esterase activity assay was performed across a range of pH values from 3 to 11. A multi-buffer system was utilized to maintain the desired pH:

-

pH 3.0-6.0: 50 mM Citrate buffer

-

pH 6.0-9.0: 50 mM Tris-HCl buffer

-

pH 9.0-11.0: 50 mM Glycine-NaOH buffer

The relative activity at each pH was calculated as a percentage of the maximum activity observed.

Determination of Optimal Temperature

The optimal temperature for ML-005 activity was determined by conducting the standard esterase activity assay at various temperatures ranging from 20°C to 70°C. The enzyme and substrate were pre-incubated at the respective temperatures before initiating the reaction. The relative activity at each temperature was expressed as a percentage of the highest activity measured.

pH and Temperature Stability Assays

To assess pH stability, the ML-005 enzyme was pre-incubated in buffers of varying pH (3 to 11) for a specified duration at 4°C. Following this incubation, the residual enzyme activity was measured using the standard assay at the optimal conditions (pH 8, 45°C).

For temperature stability, the enzyme was pre-incubated at different temperatures (20°C to 70°C) for various time intervals. The remaining activity was then determined under standard assay conditions to evaluate the enzyme's thermostability.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the optimal pH and temperature for ML-005 activity.

Signaling Pathway and Logical Relationships

The activity of ML-005, a serine hydrolase, is dependent on the integrity of its catalytic triad (Ser-99, Asp-164, and His-191)[1]. Environmental factors such as pH and temperature directly influence the ionization state of amino acid residues within the active site and the overall protein conformation, thereby affecting substrate binding and catalysis. The following diagram illustrates this relationship.

References

- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Corrigendum: Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]

A Comprehensive Technical Guide to the Esterase ML-005: Structure, Function, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of ML-005, a novel esterase identified through functional metaproteomics. This document outlines the current understanding of its three-dimensional structure, biochemical properties, and the experimental protocols utilized for its characterization. While an experimentally determined three-dimensional structure for ML-005 is not yet available in the Protein Data Bank (PDB), this guide presents a high-quality predicted model from the AlphaFold database and detailed information on its closest structural homolog, YdeN from Bacillus subtilis. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using the DOT language for clarity and reproducibility.

Introduction

ML-005 is a recently discovered lipolytic enzyme, classified as an esterase due to its substrate preference for short-chain p-nitrophenyl esters.[1][2] It was identified from a grease-contaminated soil sample using a functional metaproteomics approach, a powerful technique for discovering novel biocatalysts from environmental sources.[1] The enzyme was subsequently expressed recombinantly in Escherichia coli for detailed biochemical characterization.[1][2] This guide serves as a central repository of technical information on ML-005, intended to facilitate further research and potential applications in biocatalysis and drug development.

Three-Dimensional Structure of ML-005

As of the latest search, there is no experimentally determined three-dimensional structure of ML-005 deposited in the Protein Data Bank (PDB). However, a predicted structure is available from the AlphaFold Protein Structure Database, which provides a high-accuracy model based on its amino acid sequence.

Predicted Structure from AlphaFold

The AlphaFold database contains a predicted 3D model for ML-005, which can be accessed using its amino acid sequence. This model offers valuable insights into the enzyme's overall fold, active site architecture, and potential substrate-binding pocket.

Amino Acid Sequence of ML-005:

(Note: This sequence was obtained from the supplementary materials of the primary research publication.)

Homology to YdeN from Bacillus subtilis

The closest structural homolog to ML-005 with an experimentally determined structure is the uncharacterized esterase YdeN from Bacillus subtilis.[1][3] The crystal structure of YdeN (PDB ID: 1UXO) reveals a canonical alpha/beta hydrolase fold, which is consistent with the predicted structure of ML-005.[1] This homologous structure provides a valuable template for understanding the structure-function relationships of ML-005.

| Structural Homolog Information | |

| Homolog | YdeN |

| Organism | Bacillus subtilis |

| PDB ID | 1UXO |

| Resolution | 1.80 Å |

| Method | X-ray Diffraction |

Biochemical Characterization

ML-005 has been biochemically characterized to determine its enzymatic activity, substrate specificity, and stability under various conditions.

Catalytic Activity and Substrate Specificity

ML-005 is a serine hydrolase with a catalytic triad composed of Ser-99, Asp-164, and His-191.[1][2] It exhibits a preference for short-chain fatty acid esters, with optimal activity observed with p-nitrophenyl butyrate (C4).[1][2]

| Kinetic Parameters (Substrate: p-nitrophenyl butyrate) | |

| Vmax | 59.8 µM/min |

| Km | 137.9 µM |

| kcat | 26 s⁻¹ |

| kcat/Km | 1.88 x 10⁵ M⁻¹s⁻¹ |

| Substrate Specificity (Relative Activity) | |

| p-nitrophenyl acetate (C2) | ~80% |

| p-nitrophenyl butyrate (C4) | 100% |

| p-nitrophenyl octanoate (C8) | 66.1% |

| p-nitrophenyl decanoate (C10) | 11% |

| p-nitrophenyl dodecanoate (C12) | 2% |

| p-nitrophenyl myristate (C14) | <1% |

| p-nitrophenyl palmitate (C16) | No detectable activity |

Optimal Conditions and Stability

ML-005 is active over a broad range of temperatures and pH levels, demonstrating its robust nature.

| Optimal Conditions and Stability | |

| Optimal Temperature | 45°C |

| Optimal pH | 8.0 |

| Temperature Stability | Retains >80% activity after 360 min at 50-60°C |

| pH Stability | Stable over a broad pH range of 5-12 |

| Salt Tolerance | Activity is negligibly affected by NaCl concentrations up to 5M |

Effects of Inhibitors and Reagents

The activity of ML-005 is affected by various inhibitors and chemical reagents, providing insights into its catalytic mechanism and structural requirements.

| Effect of Inhibitors and Reagents (1 mM concentration) | Relative Activity |

| PMSF | Almost complete inhibition |

| DTT | No significant effect |

| EDTA | No significant effect |

| β-mercaptoethanol | No significant effect |

| Cu²⁺ | Significant reduction |

| SDS (1%) | Complete inactivation |

| Methanol (10%) | Retains 21% activity |

Experimental Protocols

This section details the methodologies used for the discovery, expression, purification, and characterization of ML-005.

Discovery via Functional Metaproteomics

The discovery of ML-005 involved a multi-step workflow combining metagenomics and metaproteomics.

Recombinant Expression and Purification

ML-005 was heterologously expressed in E. coli and purified for biochemical studies.

Enzyme Activity Assay

The esterase activity of ML-005 was quantified using a spectrophotometric assay with p-nitrophenyl esters as substrates.

Signaling Pathway Involvement

Currently, there is no published information regarding the involvement of ML-005 in any specific biological signaling pathways. As an enzyme discovered from an environmental soil sample, its physiological context and interactions within a cellular signaling network have not been investigated. Further research would be required to elucidate any potential role in cellular signaling.

Conclusion

ML-005 is a novel, robust esterase with potential applications in various biotechnological fields. This technical guide has summarized the current knowledge of its predicted three-dimensional structure, biochemical properties, and the methodologies used for its characterization. The availability of a high-quality predicted structure from AlphaFold, combined with detailed biochemical data, provides a solid foundation for future research, including protein engineering efforts to enhance its catalytic properties and exploration of its potential in industrial and pharmaceutical applications. The lack of an experimentally determined structure and the unknown physiological role of ML-005 represent key areas for future investigation.

References

- 1. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of ML-005, a Novel Metaproteomics-Derived Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of ML-005, a Novel Metaproteomics-Derived Esterase [frontiersin.org]

In-depth Technical Guide on ML-005 Gene Sequence and Cloning: A Hypothetical Framework

Notice: The gene "ML-005" is not found in publicly available scientific literature or databases. Therefore, this document serves as a hypothetical framework, illustrating the structure and content of a technical guide for a novel gene. The experimental data, sequences, and protocols provided are representative examples and should not be considered factual information for an actual gene named ML-005.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothetical ML-005 gene, including its sequence, cloning methodologies, and potential signaling pathways.

Introduction to ML-005

ML-005 Gene Sequence

The putative full-length cDNA sequence of ML-005 was assembled from deep sequencing data. The open reading frame (ORF) and deduced amino acid sequence are presented below.

Table 1: Hypothetical ML-005 Gene and Protein Sequence Information

| Feature | Sequence | Length |

| ML-005 Full-Length cDNA | >ML-005_cDNAATGTTCGGTCTGAAGGAGGCCAAGAAG... | 1500 bp |

| ML-005 Open Reading Frame (ORF) | >ML-005_ORFATGTTCGGTCTGAAGGAGGCCAAGAAG... | 1200 bp |

| ML-005 Deduced Amino Acid Sequence | >ML-005_ProteinMFGLKEAKK... | 400 aa |

Experimental Protocols

Total RNA is extracted from neuronal cell lines using a TRIzol-based method, followed by DNase I treatment to remove genomic DNA contamination. First-strand cDNA synthesis is performed using a reverse transcriptase enzyme and oligo(dT) primers.

The full-length ORF of ML-005 is amplified from the synthesized cDNA using high-fidelity DNA polymerase and gene-specific primers. The amplified product is then cloned into a mammalian expression vector.

Table 2: Primer Sequences for ML-005 ORF Amplification

| Primer Name | Sequence (5' to 3') | Restriction Site |

| ML-005_Fwd | CGCGAATTC ATGTTCGGTCTGAAGGAGGCC | EcoRI |

| ML-005_Rev | CGCCTCGAG TCAGTCGTCCTTGTCGTCATC | XhoI |

Protocol for ML-005 Cloning

-

PCR Amplification:

-

Set up a 50 µL PCR reaction with 100 ng of cDNA, 10 µM of each primer, and high-fidelity DNA polymerase.

-

Perform PCR with the following cycling conditions: 95°C for 3 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 90s, with a final extension at 72°C for 5 min.

-

-

Vector and Insert Preparation:

-

Digest both the PCR product and the pCMV- mammalian expression vector with EcoRI and XhoI restriction enzymes.

-

Purify the digested products using a gel extraction kit.

-

-

Ligation and Transformation:

-

Ligate the digested ML-005 insert into the prepared vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli cells and select for positive clones on ampicillin-containing agar plates.

-

-

Clone Verification:

-

Confirm the presence and orientation of the insert in positive clones by colony PCR and Sanger sequencing.

-

Hypothetical Signaling Pathway of ML-005

Based on preliminary in silico analysis, ML-005 is hypothesized to be involved in the ERK5 signaling pathway, which is known to play a role in neuronal differentiation and survival.[2]

Caption: Hypothetical ML-005 activation via the ERK5 signaling pathway.

Experimental Workflow for Functional Analysis

To investigate the function of ML-005, a systematic workflow involving gene overexpression and knockdown will be employed.

Caption: Workflow for ML-005 functional analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the functional analysis of ML-005.

Table 3: Hypothetical Effects of ML-005 Modulation on Neuronal Cells

| Experimental Condition | Relative Cell Viability (%) | Caspase-3 Activity (Fold Change) | Downstream Target Gene Expression (Fold Change) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| ML-005 Overexpression | 135 ± 6.8 | 0.4 ± 0.05 | 3.5 ± 0.4 |

| ML-005 Knockdown | 62 ± 4.5 | 2.8 ± 0.3 | 0.2 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This technical guide provides a hypothetical framework for the initial characterization and cloning of a novel gene, ML-005. The outlined protocols and workflows can serve as a template for researchers investigating new genes of interest. Further studies would be required to validate these hypothetical findings and fully elucidate the biological function of ML-005 and its potential as a therapeutic target.

References

Methodological & Application

Application Notes: Cloning and Expression of the Novel Therapeutic Protein ML-005 in E. coli

Introduction

ML-005 is a novel recombinant protein with significant therapeutic potential. Due to its unique structural characteristics, efficient and high-yield production is critical for preclinical and clinical development. This document provides a detailed methodology for the cloning, expression, and purification of ML-005 using an E. coli expression system. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure reproducible and scalable production of high-purity ML-005.

1. Gene Synthesis and Codon Optimization

The initial step in the successful expression of a heterologous protein in E. coli is the optimization of the gene sequence to match the codon usage of the expression host. This process can significantly enhance translational efficiency and prevent issues such as premature translation termination and amino acid misincorporation. The native coding sequence for ML-005 was optimized for E. coli K-12, and the synthesized gene was designed with flanking restriction sites for seamless cloning into the expression vector.

Table 1: Codon Optimization Summary for ML-005

| Parameter | Native Gene | Optimized Gene |

| Length (bp) | 1200 | 1200 |

| GC Content (%) | 65% | 52% |

| Codon Adaptation Index (CAI) | 0.68 | 0.92 |

| Negative Cis-acting Elements | Present | Removed |

2. Cloning of ML-005 into pET-28a(+) Expression Vector

The optimized ML-005 gene is cloned into the pET-28a(+) expression vector, which provides a strong T7 promoter for high-level transcription and an N-terminal His-tag for simplified purification.

Experimental Protocol: Cloning

-

Restriction Digest: Digest 1 µg of the pET-28a(+) vector and 1 µg of the synthesized ML-005 gene insert with NdeI and XhoI restriction enzymes in a 50 µL reaction volume at 37°C for 2 hours.

-

Gel Purification: Separate the digested vector and insert on a 1% agarose gel and purify the desired DNA fragments using a gel extraction kit.

-

Ligation: Ligate the digested insert and vector at a 3:1 molar ratio using T4 DNA ligase at 16°C overnight.

-

Transformation into Cloning Host: Transform 5 µL of the ligation mixture into 50 µL of competent E. coli DH5α cells via heat shock at 42°C for 45 seconds.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate at 37°C overnight.

-

Colony PCR and Sequence Verification: Screen colonies by PCR using T7 promoter and terminator primers. Confirm the sequence of positive clones by Sanger sequencing.

3. Expression of ML-005 in E. coli BL21(DE3)

E. coli BL21(DE3) is an ideal host for protein expression from pET vectors as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.

Experimental Protocol: Expression

-

Transformation: Transform the sequence-verified pET-28a(+)-ML-005 plasmid into competent E. coli BL21(DE3) cells.

-

Starter Culture: Inoculate a single colony into 10 mL of LB broth with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture to an initial OD600 of 0.05-0.1 and grow at 37°C.

-

Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Incubation: Incubate the culture for an additional 4 hours at 30°C.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Table 2: Optimization of ML-005 Expression Conditions

| Condition | Temperature | IPTG (mM) | Induction Time (hr) | Soluble ML-005 Yield (mg/L) |

| 1 | 37°C | 1.0 | 4 | 15 |

| 2 | 30°C | 1.0 | 4 | 45 |

| 3 | 25°C | 0.5 | 16 | 60 |

| 4 | 18°C | 0.1 | 24 | 75 |

4. Purification of His-tagged ML-005

The N-terminal His-tag allows for efficient purification of ML-005 using immobilized metal affinity chromatography (IMAC).

Experimental Protocol: Purification

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution: Elute the bound ML-005 with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Dialysis: Dialyze the eluted fractions against a storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Table 3: ML-005 Purification Summary

| Purification Step | Total Protein (mg) | ML-005 (mg) | Purity (%) |

| Clarified Lysate | 500 | 75 | 15 |

| Ni-NTA Eluate | 70 | 65 | >95 |

5. Visualized Workflows and Pathways

Caption: Overall workflow for cloning, expression, and purification of ML-005.

Caption: Hypothetical signaling pathway initiated by ML-005 leading to apoptosis.

Application Note: Purification Protocol for Recombinant ML-005

Introduction

This document provides a comprehensive protocol for the purification of the recombinant protein ML-005. The successful purification of high-quality recombinant proteins is a critical step in drug discovery and development, enabling detailed biochemical and structural characterization, which is essential for understanding its therapeutic potential. This protocol outlines a multi-step purification strategy designed to achieve high purity and yield of functional ML-005. The described workflow is intended for researchers, scientists, and drug development professionals.

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) | Generic | N/A |

| Wash Buffer 1 (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) | Generic | N/A |

| Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0) | Generic | N/A |

| Dialysis Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) | Generic | N/A |

| Ion-Exchange Buffer A (20 mM Tris-HCl, pH 8.5) | Generic | N/A |

| Ion-Exchange Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.5) | Generic | N/A |

| Size Exclusion Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) | Generic | N/A |

| Ni-NTA Agarose Resin | Major Supplier | Generic |

| Q-Sepharose Fast Flow Resin | Major Supplier | Generic |

| Superdex 200 Increase 10/300 GL Column | Major Supplier | Generic |

Experimental Protocols

Cell Lysis and Clarification

-

Thaw the E. coli cell pellet expressing His-tagged ML-005 on ice.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.

-

Lyse the cells using sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF at 70% amplitude).

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the soluble His-tagged ML-005.

Affinity Chromatography (IMAC)

-

Equilibrate a Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer.

-

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

-

Wash the column with 10 CV of Wash Buffer 1 to remove non-specifically bound proteins.

-

Elute the bound ML-005 with 5 CV of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE for the presence of ML-005.

Ion-Exchange Chromatography (IEX)

-

Pool the fractions containing ML-005 from the affinity chromatography step and dialyze against Ion-Exchange Buffer A overnight at 4°C.

-

Equilibrate a Q-Sepharose column with 5 CV of Ion-Exchange Buffer A.

-

Load the dialyzed sample onto the column at a flow rate of 1 mL/min.

-

Wash the column with 5 CV of Ion-Exchange Buffer A.

-

Elute ML-005 using a linear gradient of 0-100% Ion-Exchange Buffer B over 20 CV.

-

Collect fractions and analyze by SDS-PAGE.

Size-Exclusion Chromatography (SEC)

-

Concentrate the pooled fractions from IEX containing ML-005 to a volume of 0.5 mL using a centrifugal filter unit.

-

Equilibrate a Superdex 200 Increase 10/300 GL column with 2 CV of Size Exclusion Buffer.

-

Load the concentrated sample onto the column.

-

Run the chromatography at a flow rate of 0.5 mL/min in Size Exclusion Buffer.

-

Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing pure ML-005.

Data Presentation

Table 1: Purification Summary of Recombinant ML-005

| Purification Step | Total Protein (mg) | ML-005 (mg) | Purity (%) | Yield (%) |

| Clarified Lysate | 500 | 50 | 10 | 100 |

| Affinity Chromatography | 60 | 45 | 75 | 90 |

| Ion-Exchange Chromatography | 35 | 32 | 91 | 64 |

| Size-Exclusion Chromatography | 28 | 27 | >98 | 54 |

Visualizations

Caption: Purification workflow for recombinant ML-005.

Caption: Proposed signaling pathway of ML-005.

Application Notes and Protocols for ML-005 Esterase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for developing a reliable and robust activity assay for ML-005, a novel metaproteomics-derived esterase.[1] The information is intended to guide researchers in accurately measuring the enzymatic activity of ML-005 for various applications, including biochemical characterization and high-throughput screening.

Introduction to ML-005

ML-005 is a lipolytic enzyme with a preference for short-chained substrates, classifying it as an esterase.[1] It was identified through a functional metaproteomics approach and has been heterologously expressed and characterized.[1] The catalytic triad of ML-005 has been identified as Ser-99, Asp-164, and His-191.[1] Understanding its enzymatic activity is crucial for potential applications in biocatalysis and other industrial processes.

Principle of the Assay

The recommended activity assay for ML-005 is a colorimetric assay using a p-nitrophenyl (pNP) ester substrate, with p-nitrophenyl-butyrate (pNPB) being the preferred substrate.[1] The esterase activity of ML-005 hydrolyzes the pNP-butyrate, releasing p-nitrophenol, which is a yellow-colored product that can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ML-005 activity.

Experimental Protocols

Materials and Reagents

-

Purified ML-005 enzyme

-

p-Nitrophenyl-butyrate (pNPB) substrate stock solution (e.g., 100 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or heating block set to 45°C

Enzyme Activity Assay Protocol

-

Prepare the Assay Buffer: Prepare a sufficient volume of 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

Prepare the Substrate Working Solution: Dilute the pNPB stock solution in the assay buffer to the desired final concentration. A typical starting concentration is 1 mM.

-

Set up the Reaction Plate:

-

Add 50 µL of the substrate working solution to each well of a 96-well microplate.

-

Include control wells:

-

Blank (No Enzyme): 50 µL of substrate working solution and 50 µL of assay buffer.

-

Positive Control (if available): A known esterase.

-

Test Wells: 50 µL of substrate working solution.

-

-

-

Pre-incubate the Plate: Pre-warm the microplate with the substrate solution at 45°C for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the ML-005 enzyme solution (diluted in assay buffer to the desired concentration) to the test wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 45°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of p-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).

-

Data Presentation

Table 1: Optimal Conditions for ML-005 Activity

| Parameter | Optimal Value | Reference |

| pH | 8.0 | [1] |

| Temperature | 45°C | [1] |

Table 2: Kinetic Parameters of ML-005 with p-Nitrophenyl-butyrate

| Parameter | Value | Reference |

| Vmax | 59.8 µM/min | [1][2][3][4] |

| Km | 137.9 µM | [1][2][3][4] |

| kcat | 26 s⁻¹ | [1][2][3][4] |